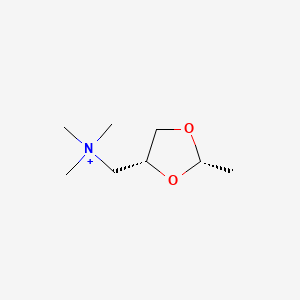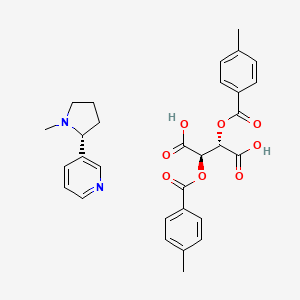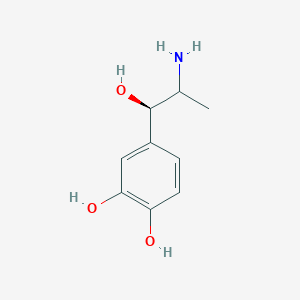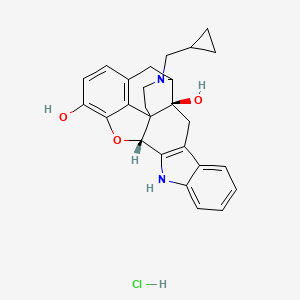
(+)-cis-Dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-cis-Dioxolane is a chiral organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions The (+)-cis isomer indicates that the substituents on the dioxolane ring are on the same side, giving it unique stereochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-cis-Dioxolane typically involves the cyclization of diols or the reaction of carbonyl compounds with diols. One common method is the acid-catalyzed cyclization of 1,2-diols. For example, ethylene glycol can be cyclized in the presence of an acid catalyst such as sulfuric acid to form dioxolane.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Additionally, purification steps like distillation and crystallization are employed to obtain the desired isomer in high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions: (+)-cis-Dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dioxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert dioxolane into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the dioxolane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield dioxolane carboxylic acids, while reduction can produce ethylene glycol. Substitution reactions can introduce various functional groups, leading to a wide range of dioxolane derivatives.
Applications De Recherche Scientifique
(+)-cis-Dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some dioxolane derivatives are investigated as potential drug candidates due to their ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (+)-cis-Dioxolane and its derivatives involves interactions with molecular targets such as enzymes and receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. For example, in biological systems, the chiral nature of this compound can influence its interaction with enzymes, leading to selective inhibition or activation of biochemical pathways.
Comparaison Avec Des Composés Similaires
(+)-cis-Dioxolane can be compared with other dioxolane isomers and related compounds:
(-)-cis-Dioxolane: The enantiomer of this compound with opposite stereochemistry.
trans-Dioxolane: An isomer with substituents on opposite sides of the ring.
Dioxane: A six-membered cyclic ether with similar chemical properties but different ring size.
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct physical and chemical properties compared to its isomers and related compounds.
Propriétés
Formule moléculaire |
C8H18NO2+ |
|---|---|
Poids moléculaire |
160.23 g/mol |
Nom IUPAC |
trimethyl-[[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methyl]azanium |
InChI |
InChI=1S/C8H18NO2/c1-7-10-6-8(11-7)5-9(2,3)4/h7-8H,5-6H2,1-4H3/q+1/t7-,8+/m0/s1 |
Clé InChI |
COSSAOQSSXDIQW-JGVFFNPUSA-N |
SMILES isomérique |
C[C@H]1OC[C@H](O1)C[N+](C)(C)C |
SMILES canonique |
CC1OCC(O1)C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate](/img/structure/B10763371.png)
![[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B10763373.png)
![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B10763385.png)

![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763399.png)
![tetrasodium;[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763401.png)


![sodium 2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoate](/img/structure/B10763426.png)

![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763448.png)
![N-(2,6-dichlorophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride](/img/structure/B10763461.png)
![(2R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763464.png)
